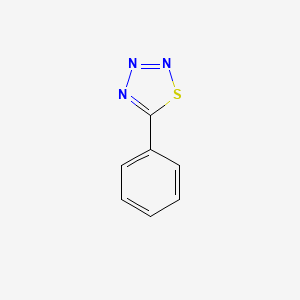

5-Phenyl-1,2,3,4-thiatriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Phenyl-1,2,3,4-thiatriazole is a heterocyclic compound with the molecular formula C₇H₅N₃S and a molecular weight of 163.20 g/mol . This compound is characterized by a thiatriazole ring, which consists of three nitrogen atoms and one sulfur atom, fused with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-thiatriazole typically involves the reaction of phenyl isothiocyanate with sodium azide in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thiatriazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,2,3,4-thiatriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiatriazole ring into other sulfur-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiatriazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiatriazole derivatives .

Scientific Research Applications

Biological Applications

5-Phenyl-1,2,3,4-thiatriazole derivatives have been studied for their antimicrobial and anticancer properties. The compound's ability to inhibit specific biological pathways makes it a candidate for drug development.

Case Study: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential for further development as antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| Derivative C | P. aeruginosa | 12 |

Synthetic Applications

The compound serves as a sulfur donor in various synthetic reactions. Its thermal decomposition leads to the generation of reactive intermediates that can be utilized in organic synthesis.

Case Study: Sulfur Transfer Reactions

Research has demonstrated that this compound can act as a sulfur-transfer reagent in the synthesis of thiocarbonyl compounds. The decomposition of the compound under controlled conditions produces sulfur species that can react with alkenes to form thiazirines and other sulfur-containing heterocycles .

Table 2: Synthetic Reactions Utilizing this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Episulfidation | Thiirane | 75 |

| Nitrile Synthesis | Benzonitrile | 60 |

Analytical Applications

This compound has been used in analytical chemistry for its photophysical properties. Its ability to absorb UV light makes it suitable for spectroscopic studies.

Case Study: Spectroscopic Characterization

The compound was characterized using UV-visible spectroscopy to determine its absorption spectra. This analysis revealed distinct peaks corresponding to electronic transitions within the molecule, providing insights into its electronic structure and stability under varying conditions .

Table 3: UV-Visible Absorption Peaks of this compound

| Wavelength (nm) | Absorption Intensity |

|---|---|

| 250 | Moderate |

| 300 | High |

| 350 | Low |

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,3,4-thiatriazole involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1,2,3,4-Thiatriazole: A parent compound with similar structural features but without the phenyl group.

1,3,4-Thiadiazole: Another sulfur-containing heterocycle with different nitrogen atom positioning.

1,2,4-Triazole: A nitrogen-rich heterocycle with diverse biological activities.

Uniqueness: 5-Phenyl-1,2,3,4-thiatriazole stands out due to its unique combination of a thiatriazole ring and a phenyl group, which imparts distinct chemical and biological properties.

Biological Activity

5-Phenyl-1,2,3,4-thiatriazole is a compound that has garnered attention for its diverse biological activities. This article compiles current research findings, including synthesis methods, biological evaluations, and case studies that highlight its potential applications in medicine.

Chemical Structure and Synthesis

This compound is characterized by its thiatriazole ring structure, which is known for contributing to various biological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the thiatriazole ring through the reaction of phenyl derivatives with suitable reagents under controlled conditions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized derivatives demonstrated that certain modifications to the phenyl group enhanced their activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electronegative substituents showed improved efficacy against Staphylococcus aureus and Escherichia coli .

The Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 12.5 | 25 |

| Derivative A | 6.25 | 12.5 |

| Derivative B | 3.125 | 6.25 |

This table illustrates the varying degrees of antimicrobial potency among different derivatives of the compound.

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. In vitro studies have shown effectiveness against fungi such as Candida albicans. The compound's mechanism appears to involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Case Studies and Research Findings

- Case Study on Antifungal Efficacy : A recent investigation into the antifungal properties of modified thiatriazoles revealed that compounds with halogen substitutions at the para position significantly increased their activity against C. albicans. The study reported a MIC of 1.23 µg/mL for one derivative compared to standard antifungal agents like ketoconazole .

- Evaluation of Toxicity : Toxicological assessments indicated that while some derivatives exhibited potent biological activity, they also demonstrated varying levels of cytotoxicity in human cell lines. For instance, certain compounds showed IC50 values in the micromolar range, suggesting a need for further optimization to enhance selectivity towards pathogenic organisms while minimizing toxicity to human cells .

In Silico Studies and Molecular Docking

Molecular docking studies have been employed to predict the interaction between this compound derivatives and specific biological targets such as enzymes involved in fungal ergosterol biosynthesis (CYP51). These studies provide insights into how structural modifications can influence binding affinity and biological activity .

Properties

CAS No. |

34733-85-2 |

|---|---|

Molecular Formula |

C7H5N3S |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

5-phenylthiatriazole |

InChI |

InChI=1S/C7H5N3S/c1-2-4-6(5-3-1)7-8-9-10-11-7/h1-5H |

InChI Key |

PXZQTGLTLYTSHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.